molecular formula C18H26BrN3O2 B6981664 N-(4-bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide

N-(4-bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide

Cat. No.: B6981664
M. Wt: 396.3 g/mol
InChI Key: DYCQDTKVXBFYMR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide is a synthetic organic compound characterized by a bromophenyl group, a piperidine ring, and an oxolane moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-(4-bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN3O2/c19-14-1-3-16(4-2-14)21-18(23)5-9-20-15-6-10-22(11-7-15)17-8-12-24-13-17/h1-4,15,17,20H,5-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCQDTKVXBFYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCC(=O)NC2=CC=C(C=C2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromoaniline, 3-chloropropionyl chloride, and 3-hydroxytetrahydrofuran.

    Step 1 Formation of Intermediate: 4-bromoaniline reacts with 3-chloropropionyl chloride in the presence of a base like triethylamine to form N-(4-bromophenyl)-3-chloropropanamide.

    Step 2 Piperidine Ring Formation: The intermediate is then reacted with 1-(oxolan-3-yl)piperidine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperidine and oxolane rings can interact with various functional groups, stabilizing the compound-protein complex. This interaction can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide
  • N-(4-fluorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide
  • N-(4-methylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide

Uniqueness

N-(4-bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine, potentially leading to different binding affinities and selectivities in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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